methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Overview
Description
Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of chlorine atoms at positions 4 and 6, along with a methyl ester group at position 2, makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in glucose metabolism .
Pharmacokinetics
The presence of a methyl group in the compound may potentially improve its metabolic stability .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, including potential analgesic properties .
Action Environment
The action, efficacy, and stability of “methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate” can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with 2,6-dichloro-4-nitropyridine, which undergoes a series of reactions including reduction, cyclization, and esterification to yield the target compound . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine, which can further participate in cyclization reactions.
Esterification: The carboxylate group can be esterified to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, nucleophiles like amines or thiols, and acids or bases to catalyze the reactions. Solvents such as dimethylformamide (DMF) or toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized to enhance their chemical and biological properties.
Scientific Research Applications
Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: Lacks the ester group, making it less versatile in esterification reactions.
Methyl 4-chloro-5-azaindole-2-carboxylate: Contains a different ring structure, leading to different chemical properties and applications.
Pyrrolopyrazine derivatives: Have a similar fused ring system but include a pyrazine ring, which alters their biological activity and chemical reactivity.
Uniqueness
Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine atoms and a methyl ester group. This combination of functional groups makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.
Properties
IUPAC Name |
methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6-2-4-5(12-6)3-7(10)13-8(4)11/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSLJBDIAXLXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C(C=C2N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653292 | |
Record name | Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871583-20-9 | |
Record name | Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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